
1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain. The presence of a bromomethyl group and a methoxyethoxy group attached to the cyclobutane ring makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane can be achieved through several synthetic routes. One common method involves the bromination of a cyclobutane derivative. For example, starting with 1-(Hydroxymethyl)-1-((2-methoxyethoxy)methyl)cyclobutane, bromination can be carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution for oxidation to alcohols.
Reduction: Lithium aluminum hydride (LiAlH4) in ether for reduction to methyl derivatives.
Major Products
Substitution: Formation of azide, amine, or ether derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The presence of the methoxyethoxy group can influence the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Chloromethyl)-1-((2-methoxyethoxy)methyl)cyclobutane
- 1-(Iodomethyl)-1-((2-methoxyethoxy)methyl)cyclobutane
- 1-(Bromomethyl)-1-((2-ethoxyethoxy)methyl)cyclobutane
Propiedades
Fórmula molecular |
C9H17BrO2 |
|---|---|
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-(2-methoxyethoxymethyl)cyclobutane |
InChI |
InChI=1S/C9H17BrO2/c1-11-5-6-12-8-9(7-10)3-2-4-9/h2-8H2,1H3 |
Clave InChI |
NERMBCCSMCZQAK-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC1(CCC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


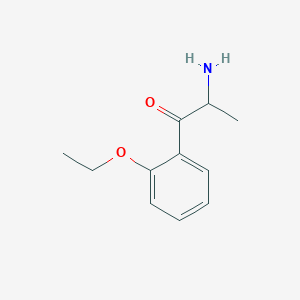
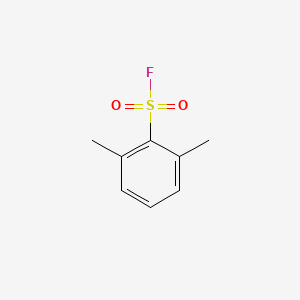

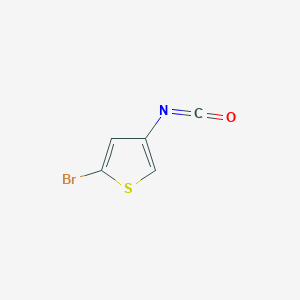
![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)

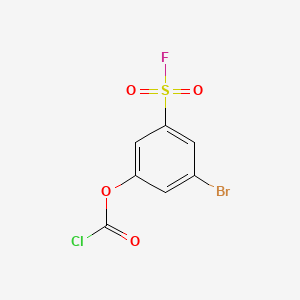
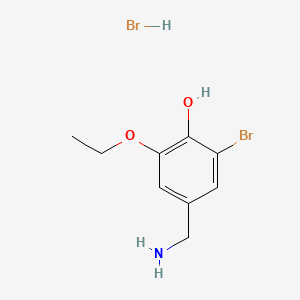
![6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13525241.png)

![2-chloro-5-[(2S)-oxiran-2-yl]pyridine](/img/structure/B13525247.png)

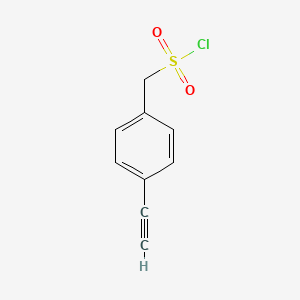
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)
